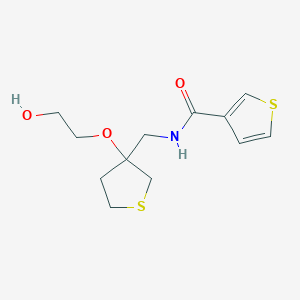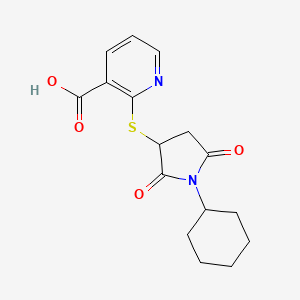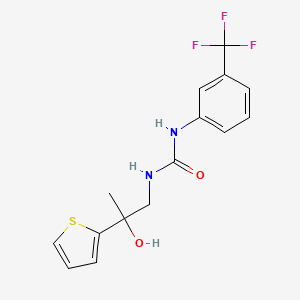
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as THPPU and has been shown to have a variety of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds that share structural motifs with the mentioned compound. For example, studies have focused on the synthesis of hydroxy pyrazolines and their characterization through various techniques such as IR, 1H NMR, and 13C NMR spectra, indicating a broad interest in developing novel compounds with potential applications in various fields (Parveen, Iqbal, & Azam, 2008).
Molecular Rearrangement and Novel Derivatives
Studies have also examined the molecular rearrangement of specific urea derivatives, leading to new indole and imidazolinone derivatives. This type of research underlines the chemical versatility and potential for generating new compounds with unique properties for further study (Klásek, Lyčka, & Holčapek, 2007).
Potential Biological and Pharmacological Applications
Several studies have focused on the structure-activity relationships of trisubstituted phenyl urea derivatives, highlighting their potential as neuropeptide Y5 receptor antagonists. This suggests the possibility of therapeutic applications in areas such as appetite regulation, obesity, and related metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Another area of interest is the development of urea derivatives as potent inhibitors for specific biological targets, such as PI3K/AKT signaling pathway in cancer research. Compounds showing potent activity against human chronic myeloid leukemia (CML) cell lines indicate the therapeutic potential of these derivatives (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).
Propiedades
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-14(22,12-6-3-7-23-12)9-19-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXMMSHSCSJYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

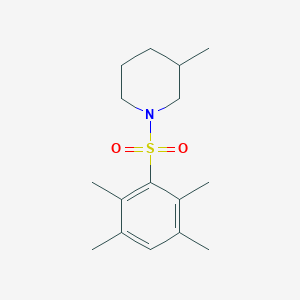
![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)

![Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2799409.png)
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
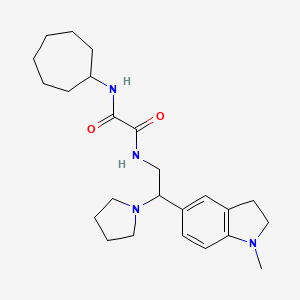
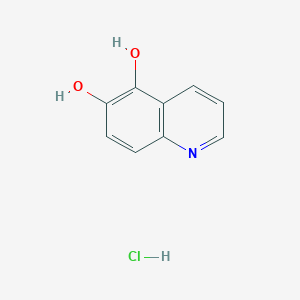
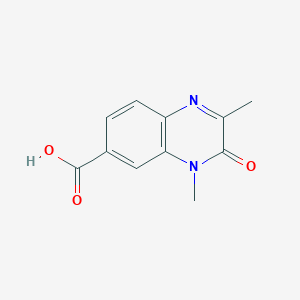

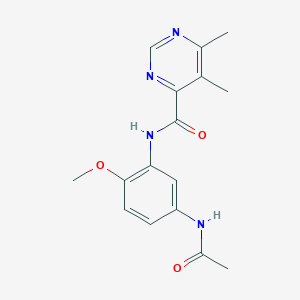
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)
